molecular formula C9H14ClNO3 B1377084 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride CAS No. 1423028-93-6

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride

Cat. No. B1377084
CAS RN: 1423028-93-6
M. Wt: 219.66 g/mol
InChI Key: LEWRFBPXAJOEHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a cyclic ether, would add an element of aromaticity to the molecule. The amino and carboxylic acid groups could potentially form an internal salt, depending on the pH of the solution .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. The amino group could participate in acid-base reactions, the carboxylic acid group could undergo esterification or amidation reactions, and the furan ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amino group and a carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which would influence its solubility in different solvents .

Scientific Research Applications

Spectroscopic Analysis

The compound’s structure can be elucidated using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These methods are crucial for understanding the geometrical and vibrational properties of the molecule, which can be compared with theoretical values obtained from density functional theory (DFT) calculations .

Suzuki–Miyaura Cross-Coupling

In organic synthesis, the compound can be used in Suzuki–Miyaura cross-coupling reactions. This application is significant for forming carbon–carbon bonds under mild and functional group tolerant conditions, which is essential for synthesizing complex organic molecules .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict the mechanism of action. If used as a drug, the compound’s mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used in the synthesis of other complex molecules, or as a building block in drug discovery .

properties

IUPAC Name

2-(aminomethyl)-3-(furan-2-yl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-9(6-10,8(11)12)5-7-3-2-4-13-7;/h2-4H,5-6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWRFBPXAJOEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 2
3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 3
3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 4
3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 5
3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 6
3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride

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